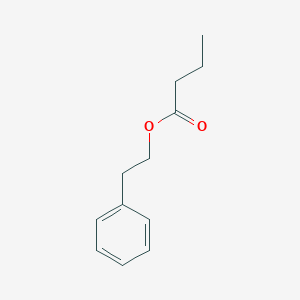

Phenethyl butyrate

Vue d'ensemble

Description

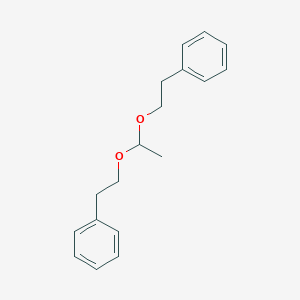

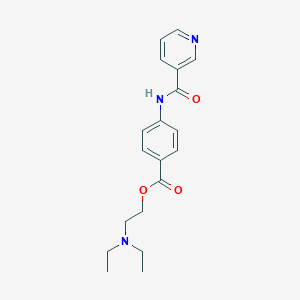

Le butyrate de phénéthyle, également connu sous le nom de butanoate de 2-phénéthyle, est un composé organique de formule moléculaire C₁₂H₁₆O₂. C'est un liquide incolore à jaune pâle avec un arôme agréable et fruité. Ce composé est couramment utilisé dans l'industrie des arômes et des parfums en raison de son parfum sucré et floral rappelant le miel et les roses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le butyrate de phénéthyle est généralement synthétisé par une réaction d'estérification entre l'acide butanoïque et l'alcool phénéthylique. La réaction est catalysée par un acide, tel que l'acide sulfurique concentré ou l'acide chlorhydrique, et est réalisée sous reflux. La réaction générale est la suivante :

Acide butanoïque+Alcool phénéthylique→Butyrate de phénéthyle+Eau

Le mélange réactionnel est chauffé pour faciliter le processus d'estérification, et l'eau produite est éliminée en continu pour amener la réaction à son terme .

Méthodes de production industrielle

En milieu industriel, le butyrate de phénéthyle est produit en utilisant des méthodes d'estérification similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et l'élimination continue de l'eau pour assurer des rendements élevés. Le produit est ensuite purifié par distillation pour obtenir le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le butyrate de phénéthyle peut subir diverses réactions chimiques, notamment :

Hydrolyse : En présence d'un acide ou d'une base forte, le butyrate de phénéthyle peut être hydrolysé pour revenir à l'acide butanoïque et à l'alcool phénéthylique.

Oxydation : Le butyrate de phénéthyle peut être oxydé pour produire de l'acide phénylacétique et de l'acide butyrique.

Réduction : La réduction du butyrate de phénéthyle peut produire de l'alcool phénéthylique et du butanol.

Substitution : Le groupe ester du butyrate de phénéthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Hydrolyse : Acides forts (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium) sous reflux.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Hydrolyse : Acide butanoïque et alcool phénéthylique.

Oxydation : Acide phénylacétique et acide butyrique.

Réduction : Alcool phénéthylique et butanol.

Substitution : Les produits dépendent du nucléophile utilisé.

Applications de la recherche scientifique

Le butyrate de phénéthyle a plusieurs applications de recherche scientifique dans divers domaines :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.

Industrie : Largement utilisé dans l'industrie des arômes et des parfums pour conférer des notes fruitées et florales aux produits

Mécanisme d'action

Le mécanisme d'action du butyrate de phénéthyle implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, on pense qu'il exerce ses effets par la modulation des voies de signalisation et des activités enzymatiques. Par exemple, le butyrate de phénéthyle peut inhiber les désacétylases des histones, ce qui entraîne des modifications de l'expression génique et des fonctions cellulaires .

Applications De Recherche Scientifique

Phenethyl butyrate has several scientific research applications across various fields:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products

Mécanisme D'action

The mechanism of action of phenethyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of signaling pathways and enzyme activities. For example, this compound may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .

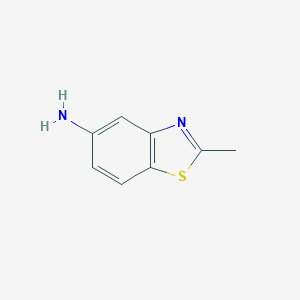

Comparaison Avec Des Composés Similaires

Le butyrate de phénéthyle peut être comparé à d'autres composés similaires, tels que :

Acétate de phénéthyle : Arôme fruité et floral similaire, mais avec un groupe ester légèrement différent.

Propionate de phénéthyle : Un autre ester ayant une structure similaire, mais une longueur de chaîne différente, ce qui donne un profil olfactif distinct.

Isobutyrate de phénéthyle : Structure similaire, mais avec une chaîne ramifiée, ce qui entraîne des propriétés olfactives différentes

Le butyrate de phénéthyle est unique en raison de son groupe ester spécifique et de sa longueur de chaîne, qui contribuent à son arôme et à ses propriétés chimiques caractéristiques.

Propriétés

IUPAC Name |

2-phenylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDDSQUKATKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047604 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, floral and fruity odour | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.994 | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-52-6 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

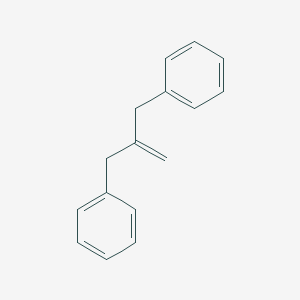

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of phenethyl butyrate in scientific research?

A1: this compound is primarily investigated for its potent attractant properties for the Japanese beetle (Popillia japonica). [, , , ] This has led to its inclusion in pest control strategies, particularly in the development of effective lures for monitoring and managing Japanese beetle populations.

Q2: How does this compound compare to other attractants for the Japanese beetle?

A2: Studies have shown that this compound, particularly when combined with eugenol, demonstrates superior attractiveness compared to other lures, including those containing methyl cyclohexanepropionate, anethole, or geraniol. [, , , ] Notably, phenethyl propionate, a structural analogue, has shown even greater potency and longevity as a Japanese beetle attractant. []

Q3: Are there any concerns regarding the use of this compound-based lures for Japanese beetles?

A3: Research indicates that lures containing anethole or geraniol might pose a greater risk to bumblebees (Bombus spp.) and honeybees (Apis mellifera) compared to those utilizing this compound. [] This highlights the importance of careful lure selection to minimize non-target impacts on beneficial insects.

Q4: Beyond pest control, are there other applications of this compound?

A4: this compound is recognized as a flavor and fragrance compound, contributing to the aroma profile of various products. For instance, it is found in Wuyi rock teas, imparting floral and fruity notes. [] Additionally, it is used in the formulation of honey flavorings for beverages. []

Q5: What is known about the stability of this compound?

A5: A study investigating the stability of Burkholderia cepacia lipase immobilized on a hybrid matrix of poly(vinyl alcohol) and hypromellose found that the biocatalyst exhibited greater stability in nonpolar solvents like cyclohexane compared to polar solvents like acetone. [] This suggests that this compound, being relatively nonpolar, might exhibit better stability in similar nonpolar environments.

Q6: Has the biocatalytic synthesis of this compound been explored?

A6: Yes, immobilized Burkholderia cepacia lipase has been successfully employed for the synthesis of this compound using phenethyl alcohol and vinyl butyrate as substrates. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q7: Are there any studies on the molecular properties of this compound?

A7: Research on the dielectric properties of esters, including this compound, has provided insights into its molecular configuration and internal rotation dynamics. [] This type of study helps in understanding the physical and chemical behavior of the molecule.

Q8: Is there any information available on the safety of this compound?

A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While specific details of the assessment are not provided in the abstracts, such evaluations are crucial for understanding the potential risks associated with the use of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.